

Application Notes and Protocols for UNC6934 in U2OS Cell Lines

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Compound of Interest

Compound Name: UNC6934

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Introduction

UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3] NSD2 is a histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[1][2] By antagonizing the interaction of the NSD2 PWWP1 domain with H3K36me2-marked nucleosomes, **UNC6934** serves as a valuable tool for investigating the biological functions of NSD2.[3][4][5] In the human osteosarcoma cell line U2OS, **UNC6934** has been shown to disrupt the NSD2-chromatin interaction, leading to the accumulation of NSD2 in the nucleolus.[1][4][5] These application notes provide detailed protocols for the use of **UNC6934** in U2OS cells, including methods for assessing target engagement and cellular phenotypes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **UNC6934**'s activity and its use in U2OS cells.

Table 1: In Vitro Binding and Cellular Activity of **UNC6934**

Parameter	Value	Assay System	Reference
Kd (SPR)	80 nM	Recombinant NSD2-PWWP1	[4]
Kd (SPR)	91 ± 8 nM	Recombinant NSD2-PWWP1	[6]
IC50 (AlphaScreen)	104 ± 13 nM	NSD2-PWWP1 binding to H3K36me2 nucleosomes	[6]
IC50 (NanoBRET)	1.09 µM	NSD2-PWWP1 interaction with H3K36me2 in U2OS cells	[4]
EC50 (NanoBRET)	1.23 ± 0.25 µM	NSD2-PWWP1 interaction with Histone H3.3 in U2OS cells	[1]

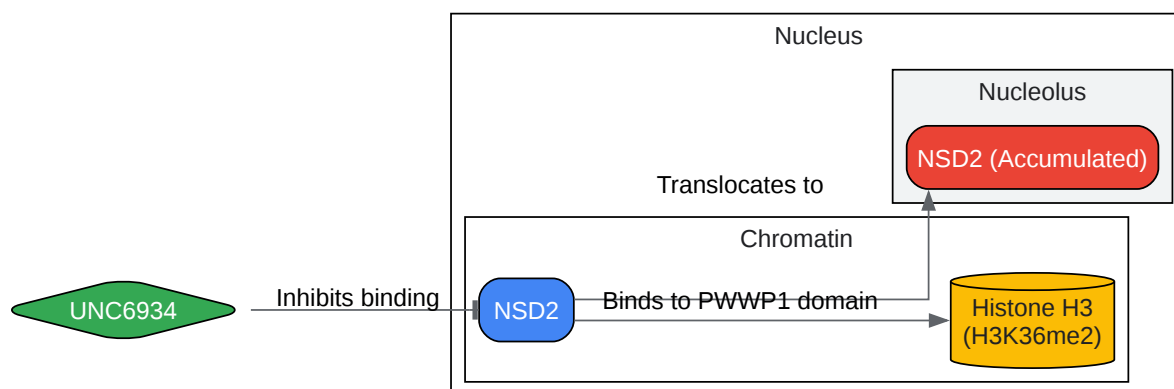
Table 2: Recommended Treatment Conditions for U2OS Cells

Application	UNC6934 Concentration	Incubation Time	Reference
NSD2 Nucleolar Localization	5 µM	4 hours	[1][4][7]
General Cellular Use	Up to 10 µM	Variable	[8]
Target Engagement (NanoBRET)	Dose-response	Variable	[1]

Signaling Pathway and Mechanism of Action

UNC6934 acts by competitively binding to the aromatic cage of the NSD2 PWWP1 domain, thereby preventing its recognition of and binding to the H3K36me2 mark on histone tails. This

disruption of the NSD2-chromatin interaction leads to the sequestration of the NSD2 protein in the nucleolus.



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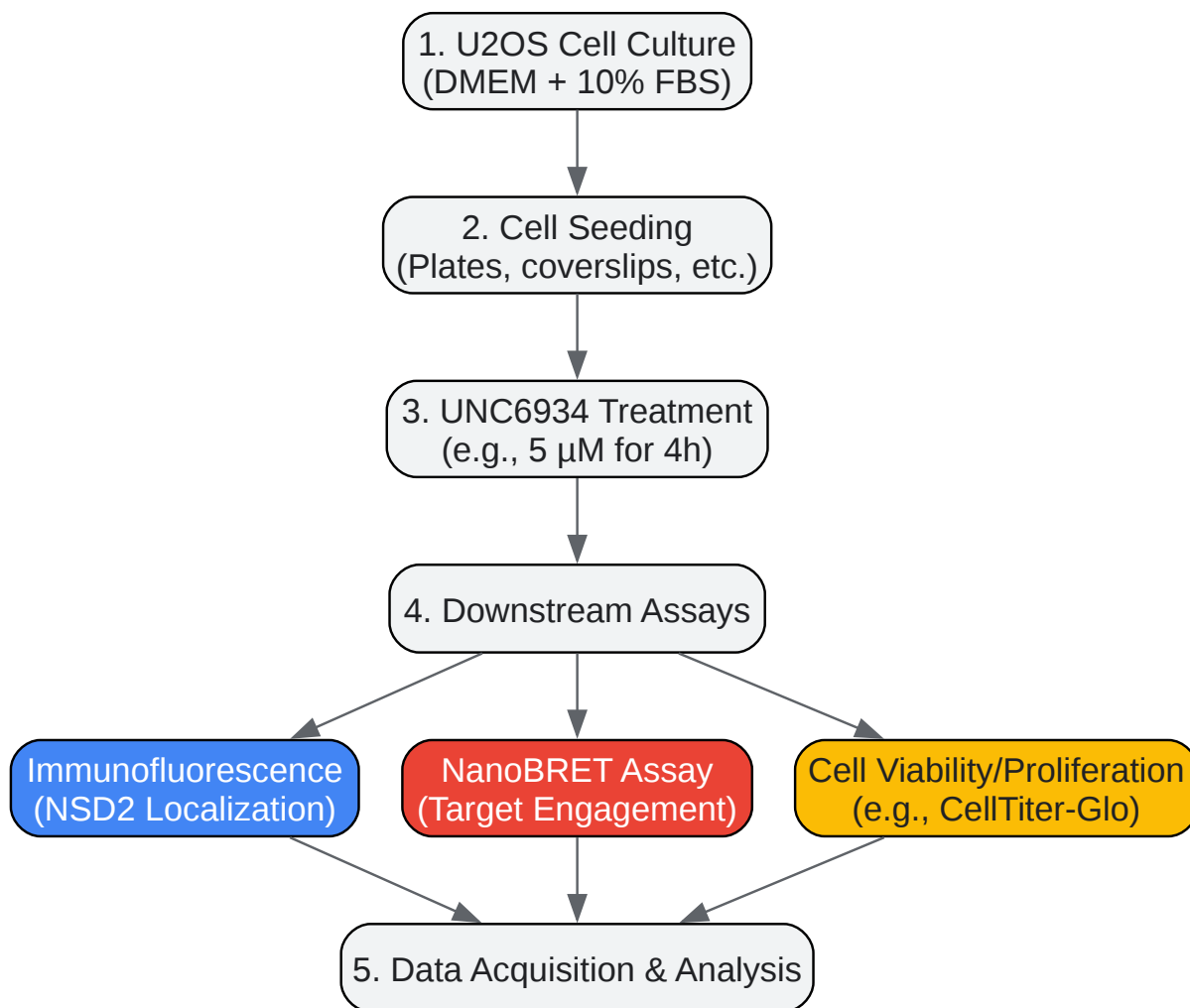
Caption: Mechanism of **UNC6934** action in U2OS cells.

Experimental Protocols

The following are detailed protocols for experiments utilizing **UNC6934** in U2OS cell lines.

General Experimental Workflow

The diagram below outlines a typical workflow for studying the effects of **UNC6934** on U2OS cells, from cell culture to data analysis.



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Caption: General experimental workflow for **UNC6934** studies in U2OS cells.

Protocol 1: U2OS Cell Culture and Maintenance

- Cell Line: U2OS (human osteosarcoma), ATCC HTB-96.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. [6]

- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Protocol 2: UNC6934 Treatment of U2OS Cells

- Stock Solution Preparation: Prepare a high-concentration stock solution of **UNC6934** in DMSO (e.g., 10 mM). Store at -20°C. **UNC6934** is soluble in DMSO up to 22 mg/mL (49.6 mM).[4]
- Working Solution Preparation: On the day of the experiment, dilute the **UNC6934** stock solution in a complete culture medium to the desired final concentration. For example, to achieve a 5 µM final concentration, add the appropriate volume of the stock solution to the culture medium.
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the **UNC6934**-treated samples.
- Treatment: Remove the old medium from the cultured U2OS cells and add the medium containing **UNC6934** or the DMSO vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 4 hours for NSD2 localization studies).[1][4]

Protocol 3: Immunofluorescence for NSD2 Localization

This protocol is adapted from methodologies described in the literature for observing **UNC6934**-induced NSD2 relocalization.[1][4][7]

- Cell Seeding: Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with 5 µM **UNC6934** or DMSO vehicle for 4 hours.[1][4][7]
- Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

- **Blocking:** Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the cells with a primary antibody against NSD2 (diluted in blocking buffer) overnight at 4°C. A co-stain for a nucleolar marker like fibrillarin can also be included.
- **Secondary Antibody Incubation:** Wash the cells three times with PBS and incubate with an appropriate fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- **Counterstaining:** Wash the cells three times with PBS and counterstain the nuclei with a DNA stain such as Hoechst 33342 for 5 minutes.[\[1\]](#)[\[7\]](#)
- **Mounting:** Wash the cells three times with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
- **Imaging:** Visualize the cells using a confocal microscope. NSD2 will appear to accumulate in the nucleoli of **UNC6934**-treated cells.[\[1\]](#)[\[4\]](#)

Protocol 4: NanoBRET™ Target Engagement Assay

This protocol is based on the NanoBRET™ Protein-Protein Interaction (PPI) assay used to quantify the engagement of **UNC6934** with NSD2 in live U2OS cells.[\[1\]](#)

- **Cell Transfection:** Co-transfect U2OS cells with plasmids expressing a NanoLuc®-NSD2-PWWP1 fusion protein (energy donor) and a HaloTag®-Histone H3.3 fusion protein (energy acceptor).
- **Cell Seeding:** After 24 hours, trypsinize and seed the transfected cells into a 96-well plate.
- **HaloTag® Ligand Labeling:** Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cells and incubate for the recommended time.
- **UNC6934 Treatment:** Treat the cells with a serial dilution of **UNC6934** to determine a dose-response curve. Include a vehicle control (DMSO) and a no-ligand control.
- **Substrate Addition:** Add the NanoBRET™ Nano-Glo® Substrate to all wells.

- **Signal Measurement:** Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of reading filtered luminescence.
- **Data Analysis:** Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratios against the logarithm of the **UNC6934** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.^[1]

Concluding Remarks

UNC6934 is a well-characterized chemical probe for studying the function of the NSD2 PWWP1 domain. The protocols provided here offer a framework for utilizing **UNC6934** to investigate NSD2 biology in U2OS cells. Researchers should note that while **UNC6934** is highly selective for the NSD2 PWWP1 domain over other PWWP domains and methyltransferases, off-target effects are always a possibility and should be considered, for instance, through the use of the provided negative control compound UNC7145.^{[1][8][9]} The provided protocols and data serve as a comprehensive resource for the design and execution of experiments involving **UNC6934** in U2OS cells.

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